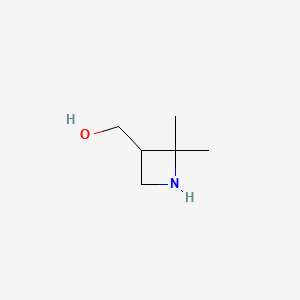

(2,2-Dimethylazetidin-3-yl)methanol

Description

Properties

CAS No. |

2803862-73-7 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2,2-dimethylazetidin-3-yl)methanol |

InChI |

InChI=1S/C6H13NO/c1-6(2)5(4-8)3-7-6/h5,7-8H,3-4H2,1-2H3 |

InChI Key |

OINJJDUXGDGROO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1)CO)C |

Origin of Product |

United States |

Preparation Methods

Ring-Closure Synthesis via Protected Diol Intermediates

One prominent approach to preparing this compound involves the synthesis of protected intermediates such as 2,2-dimethyl-1,3-dioxolane derivatives, which serve as precursors to azetidine rings. This method is advantageous because it allows for regioselective functionalization and ring closure under controlled conditions.

- Solvent-Free Green Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-yl Methanol :

A method described in patent CN102558132A outlines a solvent-free, environmentally friendly process where glyceraldehyde acetonide (2,2-dimethyl-1,3-dioxolane-4-methyl alcohol) is synthesized by protecting glycerol with 2-propanal dimethyl acetal under p-toluenesulfonic acid catalysis at 68–72 °C for 2–6 hours. The reaction proceeds with high yield (99.3%) and involves distillation under reduced pressure to isolate the intermediate. This intermediate can subsequently be transformed into azetidine derivatives through ring transformation reactions.

Functional Group Transformations and Ring Closure

The conversion of protected diol intermediates into the azetidine ring bearing the hydroxymethyl group typically involves nucleophilic substitution and cyclization steps.

Mesylation and Subsequent Cyclization :

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol can be converted into its methanesulfonate (mesylate) derivative using methanesulfonyl chloride in the presence of triethylamine in dichloromethane at low temperatures (-78 °C to 0 °C). The mesylate is a good leaving group, enabling nucleophilic ring closure to form the azetidine ring. This step is performed under mild conditions with yields reported up to 97%.Use of Tosyl Chloride and Bases :

Tosylation of the hydroxymethyl group using tosyl chloride (TsCl) in the presence of bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine in dichloromethane at low temperatures (0–20 °C) has been employed to activate the hydroxyl group for intramolecular nucleophilic substitution. The tosylated intermediates are then subjected to cyclization to afford the azetidine ring system with good yields (up to 99%).

Catalytic and Reflux Conditions

Catalysis by p-Toluenesulfonic Acid (PTSA) :

PTSA is used as a catalyst for protecting diols and facilitating ring closure reactions under reflux conditions. For example, the formation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol from 2,2-dimethoxypropane and 2-methyl-propane-1,3-diol is conducted overnight at room temperature with PTSA catalysis, yielding the protected intermediate in 99% yield.Aluminum Isopropoxide Catalysis :

In some synthetic sequences, aluminum isopropoxide catalyzes the oxidation of protected intermediates to aldehydes or ketones, which can then be transformed to azetidine derivatives through reductive amination or nucleophilic substitution.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of diol to dioxolane | 2,2-Dimethoxypropane, 2-methyl-propane-1,3-diol, PTSA, THF, rt overnight | 99 | Solvent-free or THF solvent, mild conditions |

| Mesylation of hydroxymethyl group | Methanesulfonyl chloride, triethylamine, DCM, -78 to 0 °C, 3 h | 97 | Activation for nucleophilic substitution |

| Tosylation of hydroxymethyl group | Tosyl chloride, DABCO or triethylamine, DCM, 0–20 °C, 0.25–1 h | 68.8–99 | Facilitates ring closure |

| Cyclization to azetidine ring | Intramolecular nucleophilic substitution, reflux or room temperature | Variable | Dependent on leaving group and base used |

| Oxidation of intermediates | Aluminum isopropoxide catalyst, propanone excess | High | Converts protected intermediates to aldehydes/ketones |

Analytical and Research Perspectives

- The methods emphasize green chemistry principles, including solvent-free conditions and mild temperatures, to improve sustainability and reduce hazardous waste.

- High yields and selectivity are achieved by careful control of reaction stoichiometry, temperature, and catalyst loading.

- The preparation routes are adaptable for scale-up, making them suitable for industrial pharmaceutical intermediate production.

- The use of tosylate and mesylate leaving groups is standard for facilitating azetidine ring formation via intramolecular nucleophilic substitution.

- Further functionalization of the azetidine ring can be achieved post-synthesis for medicinal chemistry applications, such as CCR6 receptor modulators referenced in patent WO2021219849A1.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylazetidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

(2,2-Dimethylazetidin-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylazetidin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrogen atom in the azetidine ring can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- (3,3-Dimethylazetidin-2-yl)methanol

- 2-Methyl-3-biphenylmethanol

Uniqueness

(2,2-Dimethylazetidin-3-yl)methanol is unique due to its specific structural features, such as the position of the hydroxyl group and the presence of the azetidine ring. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2,2-Dimethylazetidin-3-yl)methanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(C)N1CC(C1)CO

The structure of this compound features a five-membered azetidine ring with two methyl groups at the 2-position and a hydroxymethyl group at the 3-position. This unique configuration contributes to its biological properties.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and detoxification.

- Receptor Modulation: The compound may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research Findings

- Antimicrobial Activity: Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations ranging from 50 to 200 µg/mL .

- Cytotoxic Effects: In vitro studies have demonstrated that the compound possesses cytotoxic effects on cancer cell lines, including HeLa and MCF-7. The IC50 values were reported to be approximately 30 µM for both cell lines, indicating potential as an anticancer agent .

- Neuroprotective Properties: Another area of interest is the neuroprotective effect of this compound in models of oxidative stress. It was found to reduce reactive oxygen species (ROS) levels in neuronal cells by 40%, suggesting a protective mechanism against neurodegeneration .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria. The study concluded that further exploration into its mechanism could lead to novel antimicrobial therapies .

Case Study 2: Cancer Cell Line Evaluation

In a separate investigation focusing on cancer therapy, researchers assessed the effects of this compound on various cancer cell lines. The findings revealed significant apoptosis induction in treated cells compared to controls. Flow cytometry analysis confirmed an increase in early apoptotic markers .

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial & Cytotoxic | ~30 | Effective against multiple strains |

| Compound A | Anticancer | ~25 | Similar structure but different activity |

| Compound B | Neuroprotective | ~35 | Different mechanism of action |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,2-Dimethylazetidin-3-yl)methanol, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves ring-opening reactions of azetidine derivatives or catalytic hydrogenation of nitriles. For example, refluxing azetidine precursors with methanol in the presence of a base (e.g., sodium acetate) under controlled pH can yield the target compound. Optimization includes adjusting reaction time (2–6 hours), temperature (60–80°C), and catalyst loading (5–10 mol%) to maximize purity and yield (>85%) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>98%) .

- Data Interpretation : Compare spectral data with PubChem references (InChIKey: BTAUZIVCHJIXAX-UHFFFAOYSA-N) .

Q. How do solvent systems influence the stability and reactivity of this compound during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while methanol/water mixtures stabilize intermediates. Avoid protic solvents in acidic conditions to prevent ring-opening side reactions .

- Experimental Design : Conduct stability assays under varying solvent conditions (pH 3–9) at 25°C for 24 hours, analyzing degradation via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data related to the compound's biological activity or stability?

- Methodology :

- Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).

- Error Analysis : Quantify measurement uncertainties in kinetic studies (e.g., IC₅₀ variability).

- Iterative Refinement : Adjust experimental parameters (e.g., buffer composition, temperature) to isolate confounding factors .

- Case Study : Discrepancies in enzyme inhibition data may arise from assay interference; use negative controls (e.g., compound-free assays) to validate specificity .

Q. How can researchers design experiments to elucidate the biological mechanism of action of this compound?

- Methodology :

- Target Identification : Use affinity chromatography or pull-down assays with tagged proteins.

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways.

- In Vivo Models : Dose-response studies in zebrafish or murine models to assess pharmacokinetics (e.g., bioavailability, half-life) .

- Data Integration : Combine molecular docking (AutoDock Vina) with mutagenesis studies to map binding sites .

Q. What structural modifications enhance the pharmacological efficacy of this compound derivatives?

- Methodology :

- SAR Studies : Introduce substituents (e.g., halogens, aryl groups) at the azetidine 3-position to modulate lipophilicity (logP) and target engagement.

- Prodrug Design : Esterification of the methanol group to improve blood-brain barrier penetration .

- Validation : Test derivatives in cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.